molecular formula C6H4BrNO2 B046134 1-Bromo-2-nitrobenzene CAS No. 577-19-5

1-Bromo-2-nitrobenzene

Cat. No. B046134
CAS RN: 577-19-5
M. Wt: 202.01 g/mol
InChI Key: ORPVVAKYSXQCJI-UHFFFAOYSA-N
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Description

1-Bromo-2-nitrobenzene, a compound known for its applications in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials, is synthesized from bromobenzene by nitration in water, achieving yields up to 94.8% with product purity higher than 99.0%. The structure of the target product has been characterized by IR and NMR spectrometry, marking its importance in various chemical syntheses and applications (Xuan et al., 2010).

Synthesis Analysis

The synthesis of 1-Bromo-2-nitrobenzene involves strategic nitration processes that result in high yields and purities. These processes leverage the reactivity of bromobenzene as a starting material, undergoing nitration in water to produce the desired compound efficiently and with high purity, as demonstrated in the synthesis where the yield reached 94.8% and the product purity exceeded 99.0% (Xuan et al., 2010).

Molecular Structure Analysis

The structure of 1-Bromo-2-nitrobenzene is meticulously characterized using IR and NMR spectrometry, providing a detailed understanding of its molecular composition. These analytical techniques confirm the specific arrangement of bromo and nitro groups on the benzene ring, which is pivotal for its reactivity and application in further chemical syntheses (Xuan et al., 2010).

Scientific Research Applications

Organic Synthesis

1-Bromo-2-nitrobenzene is used in organic synthesis . This compound is a versatile intermediate that can be used to synthesize a variety of other compounds.

Preparation of N-methyl-N-(2-nitro-phenyl)-anthranilic Acid

1-Bromo-2-nitrobenzene can react with 2-methylamino-benzoic acid to get N-methyl-N-(2-nitro-phenyl)-anthranilic acid . This reaction is likely carried out in a suitable solvent under controlled conditions. The product, N-methyl-N-(2-nitro-phenyl)-anthranilic acid, could have potential applications in dye or pigment synthesis.

Preparation of 4-methoxy-2’-nitrodiphenyl Ether and 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene

1-Bromo-2-nitrobenzene is also used in the preparation of 4-methoxy-2’-nitrodiphenyl ether and 1-methoxy-3,5-bis-(2-nitro-phenoxy)benzene . These compounds could be used in the synthesis of more complex molecules or as intermediates in the production of pharmaceuticals or other chemical products.

Safety And Hazards

1-Bromo-2-nitrobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

In terms of future directions, 1-Bromo-2-nitrobenzene could be used in further studies involving palladium-mediated Ullmann cross-coupling reactions . This could potentially lead to the development of new synthetic methods and the discovery of new compounds .

properties

IUPAC Name

1-bromo-2-nitrobenzene
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InChI

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ORPVVAKYSXQCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H4BrNO2
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DSSTOX Substance ID

DTXSID9060364
Record name o-Bromonitrobenzene
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Molecular Weight

202.01 g/mol
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Physical Description

Light yellow solid; [Alfa Aesar MSDS]
Record name 2-Bromonitrobenzene
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Vapor Pressure

0.00989 [mmHg]
Record name 2-Bromonitrobenzene
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Product Name

1-Bromo-2-nitrobenzene

CAS RN

577-19-5
Record name 1-Bromo-2-nitrobenzene
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Record name Benzene, 1-bromo-2-nitro-
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Record name 1-BROMO-2-NITROBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
491
Citations
S Some, JK Ray, MG Banwell, MT Jones - Tetrahedron letters, 2007 - Elsevier
… The palladium[0]-mediated Ullmann cross-coupling of readily available β-bromo-α,β-unsaturated aldehydes of the general form 2 with 1-bromo-2-nitrobenzene (3, X = Br) delivers …
Number of citations: 54 www.sciencedirect.com
MG Banwell, DW Lupton, X Ma, J Renner… - Organic …, 2004 - ACS Publications
… Thus, the ester, 42, 24 derived from aldehyde 12, can be cross-coupled, under the palladium[0]-catalyzed Ullmann conditions, with 1-bromo-2-nitrobenzene (1, R = H) to give the nitro-…
Number of citations: 151 pubs.acs.org
I Mossakowska, G Wójcik - Acta Crystallographica Section C: Crystal …, 2007 - scripts.iucr.org
The crystal structure of 1-chloro-2-nitrobenzene, C6H4ClNO2, is made up of molecules which are linked by N—O⋯Cl halogen bonds. These molecular chains are involved in aromatic π…
Number of citations: 14 scripts.iucr.org
EO Barnes, Y Wang, JG Limon-Petersen… - Journal of …, 2011 - Elsevier
The reduction of 2-nitrobromobenzene in acetonitrile has been studied in the presence and near absence of supporting electrolyte at a mercury hemispherical microelectrode. In the …
Number of citations: 3 www.sciencedirect.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 2 link.springer.com
N Wrobel, D Schollmeyer, H Detert - Acta Crystallographica Section …, 2012 - scripts.iucr.org
… Synthesis: A mixture of 2,5-dihexyloxy-1,4-phenylenediboronic acid (500 mg, 1.37 mmol), 1-bromo-2-nitrobenzene (553 mg, 2.74 mmol), Pd(PPh 3 ) 3 (79 mg, 0.067 mmol) in …
Number of citations: 4 scripts.iucr.org
NJ Creamer, K Deplanche, TJ Snape, IP Mikheenko… - Hydrometallurgy, 2008 - Elsevier
… diphenyl ether flame retardants (Nishimura, 2001b) a preliminary test was also performed to seek evidence for the hydrogenolysis of a test substrate, 1-bromo-2-nitrobenzene, in …
Number of citations: 30 www.sciencedirect.com
S Vinoth, PM Rajaitha, A Pandikumar - Composites Science and …, 2020 - Elsevier
In this study describes the in-situ pyrolytic synthesis of zinc stannate-graphitic carbon nitride (ZSO-gCN) nanocomposite material and its potential application in electrochemical sensing …
Number of citations: 42 www.sciencedirect.com
K Shamsa, PSM Rajaitha, S Vinoth, C Murugan… - Microchimica Acta, 2020 - Springer
The electrochemical determination of 4-nitrophenol using a nanohybrid consisting of glassy carbon (GC) and zinc oxide/graphitic carbon nitride (ZnO/g-CN nanosheet), is described. …
Number of citations: 18 link.springer.com
X Liu, T An, Z Yin, W Zhang - Chemistry–A European Journal, 2023 - Wiley Online Library
… The study begins by using the commercially available 1bromo-2-nitrobenzene and iodobenzene as model substrates. In the presence of Pd(OAc)2/xantphos and Et3N, to our delight, …

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